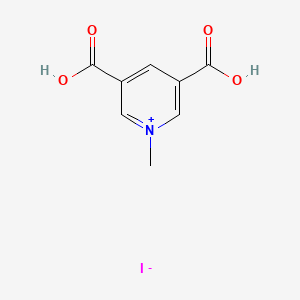

3,5-Dicarboxy-1-methylpyridinium iodide

Description

Significance of Pyridinium (B92312) Ring Systems in Organic Chemistry

The pyridine (B92270) ring, an aromatic heterocycle containing a nitrogen atom, is a fundamental scaffold in organic chemistry. Pyridine and its derivatives are prevalent in a vast array of bioactive molecules, including vitamins, drugs, and fungicides. mdpi.comresearchgate.net Their ability to act as ligands, catalysts, and versatile synthetic intermediates makes them indispensable in both academic and industrial research. researchgate.netchemistryviews.org The nitrogen atom in the pyridine ring can be readily quaternized, a process that modifies the electronic properties of the ring and is used to create a wide range of functional materials and biologically active compounds. researchgate.netrsc.org

Overview of Dicarboxy-Substituted Pyridinium Derivatives

Dicarboxy-substituted pyridinium derivatives are a specific subclass that has garnered significant attention. These compounds, featuring two carboxylic acid groups on the pyridine ring, are crucial building blocks in the synthesis of more complex molecules and materials. mdpi.comoist.jp One of their most prominent applications is in the construction of Metal-Organic Frameworks (MOFs). rsc.orgresearchgate.net The dicarboxylate groups can coordinate with metal ions to create porous, crystalline structures with potential uses in gas storage, separation, and catalysis. rsc.orgresearchgate.net The substitution pattern of the carboxyl groups on the pyridine ring influences the resulting supramolecular architecture. mdpi.comresearchgate.net

Position of 3,5-Dicarboxy-1-methylpyridinium Iodide within Quaternized Pyridine Chemistry

This compound is a quaternary ammonium (B1175870) salt. The quaternization refers to the alkylation of the pyridine nitrogen atom—in this case, with a methyl group—which results in a permanent positive charge on the nitrogen. researchgate.netmdpi.com This process, often called the Menshutkin reaction, transforms the tertiary amine of the pyridine ring into a quaternary ammonium cation. mdpi.com The presence of the iodide anion balances the positive charge of the 1-methylpyridinium cation.

This specific compound belongs to the broader family of N-substituted pyridinium salts, which are explored for a multitude of applications, including their use as catalysts, surfactants, and antimicrobial agents. researchgate.netjst.go.jp The quaternization enhances π-electron delocalization along the backbone of the molecule, which can alter its physical and chemical properties. rsc.org

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H8INO4 |

| Molecular Weight | 309.06 g/mol |

| CAS Number | 84824-91-9 |

| IUPAC Name | 1-methylpyridin-1-ium-3,5-dicarboxylic acid;iodide |

| SMILES | C[N+]1=CC(=CC(=C1)C(=O)O)C(=O)O.[I-] |

Data sourced from BOC Sciences and ChemSpider. chemspider.com

Scope of Academic Research on the Compound and Analogous Systems

Academic research on this compound and its analogs primarily focuses on materials science and supramolecular chemistry. The parent ligand, pyridine-3,5-dicarboxylic acid, is extensively used in the synthesis of coordination polymers and MOFs with diverse structural architectures and properties, such as luminescence. rsc.orgresearchgate.netdiscovery.csiro.au For instance, researchers have successfully created MOFs using pyridine-3,5-dicarboxylic acid and copper(I) iodide, which exhibit cluster-based luminescent properties. researchgate.netdiscovery.csiro.au

The introduction of a methyl group to the nitrogen atom, as in 3,5-Dicarboxy-1-methylpyridinium, creates a cationic ligand. This feature is exploited in the design of novel frameworks. For example, the related compound 4-carboxy-1-(3,5-dicarboxy-benzyl)-pyridinium chloride has been used to construct a series of MOFs with interesting structures, including helical chains and interpenetrating frameworks, demonstrating the utility of such charged ligands in crystal engineering. rsc.org The study of these systems contributes to a deeper understanding of noncovalent interactions and the design of functional materials with tailored properties. mdpi.comresearchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyridine |

| Pyridine-3,5-dicarboxylic acid |

| 4-carboxy-1-(3,5-dicarboxy-benzyl)-pyridinium chloride |

Structure

3D Structure of Parent

Properties

CAS No. |

84824-91-9 |

|---|---|

Molecular Formula |

C8H8INO4 |

Molecular Weight |

309.06 g/mol |

IUPAC Name |

1-methylpyridin-1-ium-3,5-dicarboxylic acid;iodide |

InChI |

InChI=1S/C8H7NO4.HI/c1-9-3-5(7(10)11)2-6(4-9)8(12)13;/h2-4H,1H3,(H-,10,11,12,13);1H |

InChI Key |

PSRNFLOPUFDHLM-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=CC(=CC(=C1)C(=O)O)C(=O)O.[I-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for N-Methylation of Pyridine-3,5-Dicarboxylic Acid

The introduction of a methyl group to the nitrogen atom of pyridine-3,5-dicarboxylic acid is a crucial step in the synthesis of 3,5-Dicarboxy-1-methylpyridinium iodide. This transformation is typically achieved through quaternization reactions.

Quaternization Reactions with Methyl Iodide

The most direct method for the N-methylation of pyridine-3,5-dicarboxylic acid is through a quaternization reaction with methyl iodide. This reaction involves the nucleophilic attack of the pyridine (B92270) nitrogen on the electrophilic methyl group of methyl iodide, resulting in the formation of the N-methylpyridinium salt.

A representative procedure for the N-methylation of a pyridine derivative involves dissolving the pyridine compound in a suitable solvent, such as acetone (B3395972), and adding an excess of methyl iodide. The reaction mixture is then typically heated under reflux for a period of time to ensure complete reaction. rsc.org Upon cooling, the resulting pyridinium (B92312) salt often precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried. rsc.org The yield for such reactions is often high, frequently exceeding 90%. rsc.org

Table 1: Representative Conditions for N-Methylation of Pyridines

| Pyridine Substrate | Methylating Agent | Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Pyridine derivative | Methyl iodide | Acetone | Reflux, 1 hour | >90% | rsc.org |

This table is generated based on data from analogous reactions and serves as a general guideline.

Solvent Effects on Quaternization Efficiency and Selectivity

The choice of solvent can significantly influence the rate and efficiency of the quaternization reaction. Polar aprotic solvents are generally preferred as they can solvate the resulting charged pyridinium salt, thereby stabilizing the transition state and promoting the reaction.

Studies on the quaternization of structurally related dihydropyridine (B1217469) derivatives have shown that solvents such as acetonitrile (B52724), acetone, and 2-butanone (B6335102) are effective. It has been observed that conducting the reaction in acetonitrile at elevated temperatures can be optimal for achieving high yields and reducing reaction times. The polarity and solvating power of the solvent play a critical role in the reaction kinetics. For instance, more polar solvents can better stabilize the forming ionic product, thus accelerating the reaction rate.

Precursor Synthesis and Purification (Pyridine-3,5-Dicarboxylic Acid)

Pyridine-3,5-dicarboxylic acid, also known as dinicotinic acid, is the essential precursor for the synthesis of this compound. It can be synthesized through various methods, with one common approach being the oxidation of appropriate pyridine derivatives. wikipedia.org For instance, it can be formed by heating pyridine-2,3,5,6-tetracarboxylic acid or carbodinicotinic acid (pyridine-2,3,5-tricarboxylic acid). wikipedia.org

Purification of pyridine-3,5-dicarboxylic acid is typically achieved through recrystallization. The crude product can be dissolved in a suitable solvent, such as water or an alcohol-water mixture, and then allowed to cool slowly, leading to the formation of purified crystals. The purity can be assessed by techniques such as melting point determination and spectroscopic analysis. The acid is sparingly soluble in water and ether. wikipedia.org Isolation of related pyridinedicarboxylic acids has been achieved by acidification of a basic solution to a specific pH, followed by filtration of the precipitated product. epo.org

Derivatization Strategies of the Carboxylic Acid Moieties

The two carboxylic acid groups on the this compound moiety are amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Esterification Reactions

Esterification of the carboxylic acid groups can be achieved through several methods. A common approach for the esterification of pyridine carboxylic acids is to react the acid with an alcohol in the presence of a strong acid catalyst. google.com This process is often carried out at reflux temperatures, and the resulting ester can be recovered by distillation. google.com

Another method involves the use of coupling reagents. For instance, the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) and its derivatives have been effectively used to promote the esterification of carboxylic acids. mdpi.com This method is particularly useful for more sensitive substrates as it can be carried out under milder conditions. The general procedure involves dissolving the carboxylic acid and the coupling reagent in a suitable solvent, followed by the addition of the alcohol and a base. mdpi.com

Table 2: General Methods for Esterification of Carboxylic Acids

| Method | Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Acid-Catalyzed Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Reflux | google.com |

This table provides an overview of common esterification methods applicable to the target compound.

Amidation Reactions

The carboxylic acid groups of this compound can also be converted to amides. This transformation is typically achieved by reacting the dicarboxylic acid with an amine. The direct reaction often requires high temperatures to drive off the water formed.

More commonly, the carboxylic acid is first activated to facilitate the reaction with the amine. This can be done by converting the carboxylic acid to an acid chloride, for example, by using thionyl chloride. The resulting acid chloride is then reacted with the desired amine to form the amide. Alternatively, peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), can be used to facilitate the direct amidation of the carboxylic acid with an amine under milder conditions. Lewis acid catalysts, such as Nb₂O₅, have also been shown to be effective for the direct synthesis of diamides from dicarboxylic acids and amines. nih.govacs.org

Comparative Synthetic Pathways for Regioisomeric Dicarboxy-1-methylpyridinium Salts (e.g., 2,3-, 2,5-, 3,4-isomers)

The synthesis of regioisomeric dicarboxy-1-methylpyridinium salts, including the 2,3-, 2,5-, 3,4-, and the titular 3,5-isomers, generally involves a two-stage synthetic approach. The initial stage focuses on the preparation of the corresponding pyridinedicarboxylic acid or its ester derivative. The second stage involves the quaternization of the pyridine nitrogen through N-methylation. The synthetic pathways to the precursor dicarboxylic acids often vary significantly depending on the substitution pattern, reflecting the distinct electronic and steric environments of each regioisomer.

A common and effective method for the N-methylation of pyridines is the reaction with methyl iodide. rsc.org This reaction typically proceeds by treating the pyridine derivative with an excess of methyl iodide in a suitable solvent, such as acetone, and heating the mixture to reflux. rsc.org The desired 1-methylpyridinium iodide salt precipitates from the reaction mixture upon cooling and can be isolated in high yield by filtration. rsc.org

Below is a comparative overview of the synthetic methodologies for the precursor pyridinedicarboxylic acids and their subsequent transformation into the target 1-methylpyridinium salts.

Synthesis of this compound

The synthesis of the 3,5-isomer typically commences with the commercially available 3,5-pyridinedicarboxylic acid or its diester, such as dimethyl 3,5-pyridinedicarboxylate. The direct N-methylation of the pyridine ring is then accomplished using methyl iodide.

Step 1: Preparation of a 3,5-Pyridinedicarboxylic Acid Derivative. Dimethyl 3,5-pyridinedicarboxylate can be synthesized from 3,5-pyridinedicarboxylic acid through esterification.

Step 2: N-methylation. The dimethyl 3,5-pyridinedicarboxylate is dissolved in a solvent like acetone and reacted with methyl iodide under reflux conditions to yield dimethyl 1-methyl-3,5-pyridinedicarboxylate iodide.

Step 3: Hydrolysis (if starting from ester). The resulting diester can be hydrolyzed under acidic or basic conditions to afford this compound.

Comparative Pathways for Other Regioisomers

The synthetic strategies for the 2,3-, 2,5-, and 3,4-isomers often involve more complex multi-step procedures to introduce the carboxyl groups at the desired positions.

2,3-Dicarboxy-1-methylpyridinium iodide:

The precursor, 2,3-pyridinedicarboxylic acid (also known as quinolinic acid), can be synthesized through the oxidation of quinoline (B57606). Various oxidizing agents and conditions have been reported for this transformation. For instance, nitric acid oxidation of quinoline derivatives, sometimes in the presence of a catalyst, has been employed. google.com Once the dicarboxylic acid is obtained, it can be esterified and subsequently N-methylated as described for the 3,5-isomer. A patent describes the preparation of 5-methyl-2,3-pyridinedicarboxylic acid in yields of 58.6% to 78.3% via nitric acid oxidation of 3-methyl-8-hydroxyquinoline. google.com Another patent details a process for preparing pyridine-2,3-dicarboxylic acid esters from 2,3-dihalomaleic acid esters and α,β-unsaturated aldehydes or ketones. mdpi.com

2,5-Dicarboxy-1-methylpyridinium iodide:

2,5-Pyridinedicarboxylic acid (isocinchomeronic acid) serves as the precursor for this isomer. This acid can be prepared through various synthetic routes, including the oxidation of substituted pyridines. Once 2,5-pyridinedicarboxylic acid or its diester is obtained, the N-methylation can be carried out using the standard procedure with methyl iodide. rsc.org

3,4-Dicarboxy-1-methylpyridinium iodide:

The synthesis of 3,4-pyridinedicarboxylic acid (cinchomeronic acid) can be achieved by the oxidation of isoquinoline (B145761). A reported method involves the oxidation of isoquinoline with sulfuric acid in the presence of selenium powder at high temperatures, yielding the product in approximately 60-79.5% yield. nih.gov Following the formation of the dicarboxylic acid, esterification and subsequent N-methylation with methyl iodide would lead to the desired 3,4-dicarboxy-1-methylpyridinium iodide.

Summary of Synthetic Pathways and Research Findings

The following table provides a comparative summary of the synthetic pathways for the different regioisomeric dicarboxy-1-methylpyridinium salts, based on the synthesis of their precursor dicarboxylic acids and a general N-methylation procedure.

| Regioisomer | Precursor Synthesis Method | Key Reactants | Reported Yield of Precursor | N-methylation Conditions | Overall Remarks |

|---|---|---|---|---|---|

| 3,5- | Direct use of commercially available 3,5-pyridinedicarboxylic acid or its ester. | 3,5-Pyridinedicarboxylic acid | N/A (Commercially available) | Methyl iodide, Acetone, Reflux rsc.org | Most straightforward synthesis due to the availability of the precursor. |

| 2,3- | Oxidation of quinoline derivatives. google.com | Quinoline, Nitric Acid | 58.6-78.3% (for 5-methyl derivative) google.com | Requires oxidation of a fused ring system, with yields depending on the specific substrate and conditions. | |

| 2,5- | Oxidation of substituted pyridines. | e.g., 2,5-lutidine | Variable | Synthesis of the precursor can be challenging depending on the starting material. | |

| 3,4- | Oxidation of isoquinoline. nih.gov | Isoquinoline, H₂SO₄, Se | 60-79.5% nih.gov | Involves high-temperature oxidation of isoquinoline. |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing FTIR and Raman techniques, serves as a powerful tool for probing the molecular vibrations and bonding environments within a molecule. For 3,5-Dicarboxy-1-methylpyridinium iodide, these methods would be particularly insightful for confirming the presence of key functional groups, studying the effects of N-methylation on the pyridine (B92270) ring, and investigating the extensive hydrogen bonding expected for this structure.

The FTIR spectrum of this compound is expected to be dominated by features arising from the carboxylic acid groups, the methylated pyridinium (B92312) ring, and the methyl group. A key feature would be an exceptionally broad and intense absorption band in the region of 3000 cm⁻¹ down to 2500 cm⁻¹, which is characteristic of the O-H stretching vibrations of strongly hydrogen-bonded carboxylic acids.

The carbonyl (C=O) stretching vibration of the carboxylic acid groups would typically appear as a strong, sharp band. In a non-hydrogen-bonded state, this peak is found around 1700-1725 cm⁻¹. However, the presence of strong intermolecular hydrogen bonding, likely forming dimers or polymeric chains, would shift this band to a lower wavenumber, expected around 1680-1710 cm⁻¹.

Vibrations associated with the pyridinium ring would also be prominent. The C=C and C=N stretching vibrations within the aromatic ring are expected in the 1600-1450 cm⁻¹ region. Methylation of the nitrogen atom introduces a positive charge, which typically shifts these ring vibrations to higher frequencies compared to the parent pyridine-3,5-dicarboxylic acid. The C-H stretching vibrations of the aromatic ring protons and the methyl group protons would be observed near 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.

Expected FTIR Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Notes |

|---|---|---|---|

| O-H Stretch (H-bonded) | 3000 - 2500 | Broad, Strong | Characteristic of carboxylic acid dimers or chains. |

| Aromatic C-H Stretch | 3100 - 3050 | Medium | Vibrations of the protons on the pyridinium ring. |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium-Weak | Asymmetric and symmetric stretching of the N-methyl group. |

| C=O Stretch (H-bonded) | 1710 - 1680 | Strong | Carbonyl stretch shifted to lower frequency due to hydrogen bonding. |

| C=C and C=N Ring Stretch | 1620 - 1450 | Medium-Strong | Vibrations of the pyridinium ring skeleton. |

| O-H Bend (in-plane) | 1440 - 1395 | Medium | Bending vibration of the carboxylic acid hydroxyl group. |

| C-O Stretch | 1320 - 1210 | Strong | Stretching of the single bond in the C-O-H system. |

Raman spectroscopy, being complementary to FTIR, would provide further structural insights. A key difference is that highly polar bonds with a large change in dipole moment during vibration (like C=O) tend to be strong in FTIR, while non-polar bonds with a large change in polarizability (like C=C) are often strong in Raman.

The symmetric stretching of the pyridinium ring would be expected to produce a particularly strong and sharp band in the Raman spectrum, making it a useful diagnostic peak. In contrast to the FTIR spectrum, the O-H stretching vibrations from the hydrogen-bonded carboxylic acids would be very weak and might not be observed at all. The C=O stretch, while present, is typically less intense in Raman than in FTIR. The low-frequency region of the Raman spectrum (< 400 cm⁻¹) would be valuable for studying the lattice dynamics and vibrations involving the iodide counter-ion relative to the pyridinium cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise connectivity and electronic environment of atoms in a molecule. For this compound, ¹H and ¹³C NMR would confirm the substitution pattern and the successful N-methylation.

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three types of protons in the molecule: the N-methyl protons, and the two different aromatic protons on the pyridinium ring. Due to the positive charge on the nitrogen atom, the attached methyl group and the ring protons are significantly deshielded and would appear at a downfield chemical shift.

The protons on the pyridinium ring are expected at positions 2, 4, and 6. Due to the symmetry of the 3,5-disubstitution, the protons at C2 and C6 would be chemically equivalent, and the proton at C4 would be unique. Therefore, two signals would be expected for the aromatic region. The single proton at C4 would likely appear as a triplet (or a narrow multiplet), and the two equivalent protons at C2 and C6 would appear as a doublet. The N-methyl group would give a sharp singlet, typically in the range of 4.0-4.5 ppm. The acidic protons of the two equivalent carboxylic acid groups would likely be a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration; it may also undergo exchange with residual water in the solvent, leading to its disappearance.

Predicted ¹H NMR Chemical Shifts (in D₂O)

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| H2, H6 | ~9.2 - 9.4 | d (doublet) | 2H |

| H4 | ~8.8 - 9.0 | t (triplet) | 1H |

| N-CH₃ | ~4.3 - 4.5 | s (singlet) | 3H |

The ¹³C NMR spectrum would provide a map of the carbon framework. Due to symmetry, four signals would be expected for the pyridinium ring carbons and one for the methyl carbon. The two carboxylic acid carbons would also be equivalent. The carbons directly attached to the electronegative nitrogen atom (C2 and C6) would be the most deshielded of the ring carbons. The quaternary carbons (C3, C5, and the carbonyl carbons) would typically show lower intensity peaks compared to the protonated carbons.

Predicted ¹³C NMR Chemical Shifts (in D₂O)

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~165 - 170 |

| C2, C6 | ~145 - 150 |

| C4 | ~142 - 146 |

| C3, C5 | ~135 - 140 |

While one-dimensional NMR provides chemical shifts, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals by revealing through-bond connectivity.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show a cross-peak connecting the H4 signal with the H2/H6 signal, confirming their neighborly relationship on the pyridine ring. No other correlations would be expected, as the N-methyl and COOH protons are isolated spin systems.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond C-H correlation). It would be used to definitively link the proton assignments to the carbon assignments.

The ¹H signal at ~9.2-9.4 ppm would correlate with the ¹³C signal at ~145-150 ppm (C2/C6).

The ¹H signal at ~8.8-9.0 ppm would correlate with the ¹³C signal at ~142-146 ppm (C4).

The ¹H signal at ~4.3-4.5 ppm would correlate with the ¹³C signal at ~48-52 ppm (N-CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically two or three bonds), which is essential for mapping the entire molecular skeleton, including quaternary carbons.

The N-methyl protons (~4.3-4.5 ppm) would show a correlation to the C2/C6 carbons (~145-150 ppm), confirming the attachment of the methyl group to the ring nitrogen.

The H2/H6 protons would show correlations to C4 and the quaternary carbons C3/C5.

The H4 proton would show correlations to C2/C6 and C3/C5.

Crucially, both H2/H6 and H4 protons would be expected to show correlations to the carbonyl carbons (~165-170 ppm) of the carboxylic acid groups, confirming the 3,5-substitution pattern.

X-ray Diffraction Analysis of Crystal Structures

Single-Crystal X-ray Diffraction for Molecular Geometry and Packing Arrangements

Comprehensive searches of crystallographic databases and the scientific literature did not yield publicly available single-crystal X-ray diffraction data for this compound. Therefore, a detailed analysis of its specific molecular geometry and crystal packing arrangements based on experimental X-ray diffraction is not possible at this time.

While crystallographic data for related compounds such as N-methylpyridinium iodide and coordination polymers of 3,5-pyridinedicarboxylic acid exist, this information is not directly applicable to the unique structure of this compound and is therefore excluded from this article to maintain strict focus on the title compound.

Intermolecular Interactions: Hydrogen Bonding and π-Stacking Architectures

Without a determined crystal structure, a definitive analysis of the intermolecular interactions, including hydrogen bonding and π-stacking architectures, for this compound cannot be provided. The presence of carboxylic acid functional groups and a pyridinium ring suggests the potential for various intermolecular interactions, but a speculative discussion falls outside the scope of this strictly data-driven article.

Other Spectroscopic Methods

UV-Visible Absorption Spectroscopy for Electronic Transitions

A thorough search of scientific literature and spectral databases did not reveal specific UV-Visible absorption spectroscopy data for this compound. Consequently, an analysis of its electronic transitions based on experimental UV-Vis spectra cannot be presented.

General principles of UV-Vis spectroscopy suggest that pyridinium derivatives typically exhibit π-π* transitions. libretexts.org However, without experimental data for the title compound, a detailed discussion of its specific absorption maxima and the corresponding electronic transitions is not feasible.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying molecular systems. nih.govnih.gov It is widely used to predict the properties of organic salts by modeling their electronic density. acs.orgscispace.com

Geometry optimization calculations using DFT are employed to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. nih.govmendeley.com For 3,5-Dicarboxy-1-methylpyridinium iodide, this process involves calculating bond lengths, bond angles, and dihedral angles that define its lowest-energy conformation. Functionals such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly used for such optimizations as they provide a good balance of accuracy and efficiency. nih.govnih.gov

The conformational landscape of this molecule is primarily dictated by the orientation of the two carboxylic acid groups relative to the pyridinium (B92312) ring. Potential energy surface scans along the C-C rotational bonds can identify the most stable conformers. mendeley.com Delocalization errors in some DFT functionals can occasionally overstabilize planar, conjugated conformations, a factor that can be mitigated with density-corrected DFT (DC-DFT) or dispersion-corrected functionals for higher accuracy. researchgate.netmdpi.com

Based on DFT studies of the closely related precursor, 3,5-pyridinedicarboxylic acid, the pyridinium ring is expected to be planar. researchgate.net The key structural parameters would be the C-N and C-C bond lengths within the ring, the N-CH3 bond length, and the geometry of the C-COOH groups. The presence of the iodide counter-ion introduces ionic interactions that influence the solid-state packing and can be modeled in the gas phase to understand the intrinsic ion-pair structure.

Table 1: Predicted Geometrical Parameters for 3,5-Dicarboxy-1-methylpyridinium Cation (Illustrative) Note: These are representative values based on DFT calculations of similar substituted pyridinium compounds. Actual values would require specific calculations for this molecule.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | N1-C2 | ~1.35 Å |

| C2-C3 | ~1.39 Å | |

| C3-C4 | ~1.39 Å | |

| N1-C(methyl) | ~1.47 Å | |

| C3-C(carboxyl) | ~1.50 Å | |

| Bond Angle | C6-N1-C2 | ~120° |

| N1-C2-C3 | ~120° | |

| C2-C3-C4 | ~119° | |

| C2-C3-C(carboxyl) | ~120° | |

| Dihedral Angle | C2-C3-C(carboxyl)-O | ~0° or ~180° |

DFT calculations are highly effective for predicting vibrational and magnetic resonance spectra.

IR and Raman Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the normal modes of vibration, such as C-H stretching, C=O stretching of the carboxylic acid, and ring breathing modes. Comparing calculated spectra with experimental FT-IR and FT-Raman data helps in the definitive assignment of spectral bands. researchgate.net For accurate comparison, calculated frequencies are often scaled by a factor (e.g., 0.967 for B3LYP) to correct for anharmonicity and basis set deficiencies. nih.gov DFT studies on the precursor 3,5-pyridinedicarboxylic acid have provided detailed assignments for its vibrational modes. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). nih.govdntb.gov.ua The calculations provide theoretical shielding tensors that are converted into chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS). These predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative) Note: Based on DFT calculations for 3,5-pyridinedicarboxylic acid and other pyridinium salts. researchgate.net

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | ~3500 (monomer), ~3000 (dimer) |

| C-H Stretch | Aromatic Ring | 3100 - 3000 |

| C-H Stretch | Methyl Group | 2980 - 2850 |

| C=O Stretch | Carboxylic Acid | ~1750 |

| C=C/C=N Stretch | Pyridinium Ring | 1600 - 1450 |

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the electronic properties and reactivity of a molecule. nih.gov

For this compound, the HOMO is expected to be localized primarily on the iodide anion (I⁻), which is the electron donor. The LUMO is anticipated to be located on the electron-deficient pyridinium ring system, making it the electron acceptor. rsc.org The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and the energy required for electronic excitation. acs.org

The electron-withdrawing carboxylic acid groups and the positive charge on the nitrogen atom lower the energy of the π* orbitals of the pyridinium ring, making the cation a good electron acceptor. mdpi.com A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution, highlighting the electrophilic region on the pyridinium ring (typically colored blue) and the nucleophilic region on the iodide ion and carboxyl oxygen atoms (colored red). nih.govacs.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent DFT (TD-DFT) is the most common method for calculating the electronic excited states of molecules, allowing for the prediction of UV-Vis absorption spectra. faccts.dersc.orgnih.gov The method calculates vertical excitation energies, which correspond to electronic transitions from the ground state to various excited states, and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com

For this compound, TD-DFT calculations are essential for understanding its color and photophysical properties. A key feature of this and similar pyridinium iodide salts is the presence of a charge-transfer (CT) band. unipd.it This absorption band, often found in the visible or near-UV region, arises from the promotion of an electron from the HOMO (on the iodide anion) to the LUMO (on the pyridinium cation). rsc.orgunipd.it The energy of this CT band is highly sensitive to the solvent polarity. unipd.it

TD-DFT calculations, often performed with range-separated functionals like CAM-B3LYP or ωB97-XD, can accurately predict the wavelength of maximum absorbance (λ_max) for such CT transitions. unipd.itchemrxiv.org These calculations can also identify other electronic transitions, such as the π→π* transitions localized on the pyridinium ring, which typically occur at higher energies (shorter wavelengths). mdpi.com

Molecular Dynamics Simulations for Solution-Phase Behavior

While DFT calculations are powerful for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in solution. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing insights into solvation, ion pairing, and dynamics. acs.orgnih.gov

For this compound in a solvent like water or acetonitrile (B52724), MD simulations can reveal:

Solvation Structure: How solvent molecules arrange around the pyridinium cation and the iodide anion. This includes the formation of hydrogen bonds between the carboxylic acid groups and protic solvents.

Ion Pairing: The extent to which the 3,5-Dicarboxy-1-methylpyridinium cation and the iodide anion remain associated as a contact ion pair (CIP) or become separated by solvent molecules (solvent-separated ion pair, SSIP). wpmucdn.com The degree of ion pairing can significantly affect the compound's chemical reactivity and spectroscopic properties. rsc.org

Dynamics: The reorientational motion of the pyridinium cation and the diffusion of both ions through the solution. nih.gov Studies on similar pyridinium-based ionic liquids have shown that ion transport can be sluggish compared to simple inorganic salts. nih.gov

Polarizable force fields are often employed in MD simulations of ionic systems to account for the way the charge distribution of an ion changes in response to its local electric environment, offering a more realistic description of the intermolecular interactions. acs.orgnih.gov

Mechanistic Studies of Reactions Involving Pyridinium Iodides

DFT calculations are widely used to investigate reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energy barriers. researchgate.netrsc.org This provides a detailed understanding of reaction pathways and selectivity. For reactions involving pyridinium iodides, computational studies have elucidated several key mechanistic pathways.

Nucleophilic Attack: The electron-deficient pyridinium ring is susceptible to nucleophilic attack. DFT can model the addition of nucleophiles to the ring, predicting the most likely sites of attack (typically the C2, C4, or C6 positions) and the energy profile of the reaction.

Radical Formation: Pyridinium salts can serve as precursors to radical species. rsc.org Single electron reduction of the pyridinium cation forms a neutral pyridinyl radical. Computational studies can model this reduction process and the subsequent reactions of the radical, such as addition to alkenes. rsc.orgresearchgate.net

Electrochemical Reactions: The electrochemical reduction of pyridinium has been studied computationally to understand its role as a catalyst, for example, in the reduction of CO₂. rsc.org These studies investigate the reduction potentials and the stability of intermediates.

Reactions of Substituents: The carboxylic acid groups can undergo typical reactions such as esterification or amidation. While less commonly studied for pyridinium salts specifically, DFT can be used to model the mechanisms of these transformations, including the catalytic role of acids or bases.

By mapping the potential energy surface for a proposed reaction, computational chemistry can distinguish between different possible mechanisms (e.g., Sₙ1 vs. Sₙ2 for substitution reactions) and explain observed regioselectivity or stereoselectivity. researchgate.netosu.edu

Reactivity and Reaction Mechanisms

Electrochemical Behavior of Pyridinium-Iodide Systems

The electrochemical characteristics of pyridinium-iodide systems are largely defined by charge-transfer interactions between the electron-donating iodide anion and the electron-accepting pyridinium (B92312) cation.

Pyridinium salts, particularly those with electron-withdrawing substituents, are known to undergo reduction at moderate potentials. The N-methylpyridinium cation in 3,5-Dicarboxy-1-methylpyridinium iodide can accept an electron to form a neutral radical. The presence of two electron-withdrawing carboxyl groups at the 3 and 5 positions further lowers the electron density of the pyridinium ring, making it a better electron acceptor and thus influencing its reduction potential.

The electrochemical behavior can be summarized in the following table:

| Component | Electrochemical Process | Influencing Factors |

| 1-methyl-3,5-dicarboxypyridinium cation | Reduction | Electron-withdrawing carboxyl groups, solvent polarity |

| Iodide anion | Oxidation | Solvent, concentration |

Role of the Iodide Counterion in Reactivity

The formation of this CT complex can significantly impact the compound's chemical and physical properties. For instance, the ease of this charge transfer can affect the stability of the compound and its behavior in photochemical reactions. The size and polarizability of the iodide ion, compared to smaller halides like chloride or bromide, often lead to more pronounced charge-transfer interactions. mdpi.com In the context of reactivity, the iodide can act as an internal electron donor, facilitating redox reactions upon stimulation by light or heat.

Photochemical Reactivity and Excited State Dynamics

The presence of the pyridinium-iodide charge-transfer complex makes these compounds photochemically active. datapdf.comdocumentsdelivered.com Absorption of light corresponding to the energy of the charge-transfer band excites an electron from the iodide ion to the pyridinium ring, creating an excited state with significant charge separation.

The excited-state dynamics of pyridinium systems can be complex, involving various relaxation pathways. cnr.itnih.gov For this compound, the excited state can decay through several channels, including fluorescence, non-radiative decay, or chemical reaction. The specific pathway is influenced by factors such as the solvent environment and the presence of other reactive species.

The photo-induced electron transfer from iodide to the pyridinium cation is a cornerstone of the photoredox chemistry of these systems. nih.govrsc.org This process generates a pyridinyl radical and an iodine atom. The highly reactive radical species can then participate in a variety of subsequent chemical transformations.

This photoredox capability allows pyridinium salts to be used as radical precursors under mild conditions, initiated by visible light. rsc.orgchemrxiv.org The general mechanism can be depicted as:

[Py⁺-R]I⁻ + hν → [Py•-R] + I•

In the case of this compound, the resulting 1-methyl-3,5-dicarboxypyridinyl radical can engage in further reactions, making the parent compound a potential photoinitiator or photocatalyst in organic synthesis. The efficiency of this process is dependent on the stability of the resulting radical and the quantum yield of the initial photo-induced electron transfer.

Influence of the Methylpyridinium Cation on Neighboring Functional Groups

The 1-methylpyridinium cation exerts a strong electronic influence on the attached carboxyl groups. As a positively charged, aromatic system, it is strongly electron-withdrawing. This has several consequences for the reactivity of the carboxyl groups:

Increased Acidity: The electron-withdrawing nature of the pyridinium ring stabilizes the carboxylate anion formed upon deprotonation. This increases the acidity of the carboxylic acid protons compared to those on a non-quaternized pyridine (B92270) ring or a benzene (B151609) ring.

Activation towards Nucleophilic Attack: The carbon atom of the carboxyl group is rendered more electrophilic by the electron-withdrawing effect of the ring. This can activate the carboxyl groups towards nucleophilic attack, for example, in esterification reactions.

Modification of Reactivity in Decarboxylation: As discussed previously, the electron-withdrawing character of the pyridinium ring influences the mechanism and feasibility of decarboxylation reactions. stackexchange.com

The electronic properties of the methylpyridinium cation are therefore central to the chemical behavior of the entire molecule, modulating the reactivity of the peripheral functional groups.

Applications in Advanced Chemical Systems and Materials Science

Role in Catalysis

The charged nature of the pyridinium (B92312) ring and the presence of a reactive iodide anion allow 3,5-Dicarboxy-1-methylpyridinium iodide to participate in various catalytic processes. It can function as an organocatalyst, a condensing reagent, and a component in photoredox reactions, demonstrating its multifaceted catalytic potential.

Pyridinium-based ionic liquids have emerged as a significant class of organocatalysts, valued for their stability, reactivity, and potential for recyclability. alfa-chemistry.comnih.gov These compounds can effectively catalyze a range of organic transformations, including Diels-Alder, Friedel-Crafts, and Suzuki reactions. alfa-chemistry.com The catalytic activity of pyridinium ionic liquids is often attributed to the acidic nature of the pyridinium proton and the ability of the cationic ring to stabilize charged intermediates. ionike.com For instance, protic pyridinium ionic liquids have been successfully employed as acid catalysts in reactions such as the tert-butylation of phenol (B47542) and the esterification of cyclic olefins. ionike.com

While direct catalytic applications of this compound are not extensively documented, its structure is analogous to other catalytically active pyridinium ionic liquids. The presence of the methyl group on the nitrogen atom classifies it as an N-alkylpyridinium salt, a key feature in many catalytic systems. researchgate.net The carboxyl groups attached to the pyridinium ring could further modulate its catalytic activity, potentially participating in substrate activation or influencing the reaction environment. The iodide counter-ion can also play a crucial role, as will be discussed later. The principles of organocatalysis by pyridinium ionic liquids suggest that this compound could be a promising candidate for catalyzing various organic reactions, particularly those that benefit from a charged and tunable catalyst structure.

Pyridinium salts have a long-standing history as effective condensing reagents in organic synthesis. researchgate.net A prominent example is the Mukaiyama reagent, 2-chloro-1-methylpyridinium (B1202621) iodide, which is widely used for the activation of carboxylic acids to facilitate the formation of esters, amides, and other derivatives. scispace.comsigmaaldrich.com The mechanism of action involves the reaction of the carboxylic acid with the pyridinium salt to form a highly reactive pyridinium ester intermediate, which is then susceptible to nucleophilic attack by an alcohol or amine. scispace.com

Given the structural similarity of this compound to the Mukaiyama reagent, it is plausible that it could function in a similar capacity as a condensing agent. The core 1-methylpyridinium iodide structure is the key reactive moiety in these reagents. Although the dicarboxy substitution on the pyridinium ring would influence its electronic properties and solubility, the fundamental reactivity as an activating agent for carboxylic acids is expected to be retained. This suggests potential applications for this compound in promoting condensation reactions, a cornerstone of organic synthesis.

The iodide component of this compound introduces the potential for its involvement in photocatalysis and radical reactions. Iodide ions can participate in photoredox cycles, acting as electron donors upon photoexcitation to generate radical species. beilstein-journals.orgnih.govnih.gov This property has been harnessed in a variety of organic transformations, including alkylations, alkenylations, and cyclizations. nih.govnih.gov The use of iodide in combination with other reagents, such as phosphines, under visible light irradiation has proven to be a powerful strategy for initiating radical reactions. beilstein-journals.orgnih.gov

Visible-light-mediated photoredox catalysis provides a mild and sustainable alternative to traditional methods for generating radicals, which often require harsh reagents. researchgate.net The ability of iodide to facilitate the formation of radicals from unactivated alkyl, alkenyl, and aryl iodides under visible light has expanded the scope of these reactions. researchgate.net The this compound, by providing a source of iodide ions, could therefore be a valuable component in such photocatalytic systems. The pyridinium cation could also play a role in modulating the reaction environment or in solubilizing reactants. This opens up possibilities for its use in the development of novel, light-driven synthetic methodologies.

Integration within Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. rsc.org The versatility of their structure and function makes them promising materials for a wide range of applications, including gas storage, separation, and catalysis. The dicarboxylate functionality of this compound and its precursor, pyridine-3,5-dicarboxylic acid, makes them ideal candidates for incorporation into MOF structures.

Pyridine-3,5-dicarboxylic acid is a well-established ligand for the synthesis of MOFs. rsc.orgumt.edu.myresearchgate.netrsc.org The two carboxylate groups can coordinate to metal centers, while the nitrogen atom of the pyridine (B92270) ring can also participate in coordination, leading to the formation of diverse and stable network structures. umt.edu.mymdpi.com The solvothermal reaction of pyridine-3,5-dicarboxylic acid with various metal salts, such as those of cadmium, cobalt, zinc, and nickel, has been shown to produce a range of novel MOFs with different dimensionalities and topologies. umt.edu.myresearchgate.net

The choice of metal ion and reaction conditions can influence the final structure of the MOF, leading to materials with tailored properties. researchgate.netrsc.org For instance, the use of template molecules in the synthesis can direct the formation of specific framework architectures. researchgate.netrsc.org The incorporation of pyridine-3,5-dicarboxylic acid as a linker has resulted in MOFs with applications in areas such as energy storage and catalysis. rsc.org The inherent functionality of the pyridine ring within the MOF structure also offers the potential for post-synthetic modification, a powerful strategy for tuning the properties of these materials.

The methylation of the nitrogen atom in the pyridine-3,5-dicarboxylic acid ligand to form the 3,5-Dicarboxy-1-methylpyridinium cation allows for the construction of charged, or ionic, MOFs. rsc.orgresearchgate.netacs.orgnih.gov In these structures, the pyridinium cation acts as a linker, creating a positively charged framework. rsc.orgresearchgate.net The charge of the framework is balanced by the inclusion of anions within the pores of the MOF. rsc.org

These cationic MOFs exhibit unique properties due to their charged nature. The presence of the pyridinium groups can enhance the affinity of the MOF for certain molecules, such as carbon dioxide, which has a significant quadrupole moment. rsc.org Furthermore, the anions within the pores can be exchanged, providing a mechanism for tuning the properties of the MOF, such as its porosity and gas uptake capacity. rsc.orgresearchgate.net Ionic MOFs containing pyridinium moieties have also been investigated as bifunctional catalysts, where the acidic pyridinium sites and the nucleophilic anions can act in synergy to promote chemical reactions, such as the cycloaddition of carbon dioxide with epoxides. acs.orgnih.gov The ability to incorporate charged linkers like 3,5-Dicarboxy-1-methylpyridinium into MOF structures opens up new avenues for the design of functional materials with applications in gas separation, catalysis, and sensing. researchgate.net

Interactive Data Tables

Table 1: Examples of Metal-Organic Frameworks (MOFs) Synthesized with Pyridine-3,5-dicarboxylic Acid

| Metal Ion | MOF Formula | Synthesis Method | Reference |

| Cadmium(II) | {(CdLNO3. 2H2O)CH3OH}n | Solvothermal | umt.edu.my |

| Cobalt(II) | {(CoL. 2H2O)}n | Solvothermal | umt.edu.my |

| Zinc(II) | {(ZnL. 2H2O)}n | Solvothermal | umt.edu.my |

| Nickel(II) | {(NiL. Cl2))}n | Solvothermal | umt.edu.my |

| Cobalt(II) | Co2(L1)2(1,10-Phenanthroline)2(DMF)0.5(H2O) | Solvothermal | mdpi.com |

| Cobalt(II) | Co(L1)(2,2-bipyridine) | Solvothermal | mdpi.com |

Note: L and L1 in the formulas represent the pyridine-3,5-dicarboxylate (B1229872) ligand.

Adsorption and Reactivity within MOF Architectures

While this compound itself is a pre-functionalized, cationic building block, its parent analogue, pyridine-3,5-dicarboxylic acid (H₂pdc), is a widely used linker for the construction of Metal-Organic Frameworks (MOFs). researchgate.netrsc.org These frameworks, built from metal ions or clusters connected by organic ligands, are notable for their high porosity and tunable structures. MOFs synthesized with H₂pdc demonstrate significant structural diversity and are often explored for applications in gas storage and separation. rsc.orgalfa-chemistry.com

The incorporation of a pyridinium unit, such as in 3,5-Dicarboxy-1-methylpyridinium, into a MOF structure results in a cationic framework. rsc.orgrsc.org This positive charge can enhance the adsorption of anionic or polarizable species through strong electrostatic interactions. For instance, the electropositive nature of the pyridinium ring can create a high affinity for the quadrupole of CO₂ molecules or for electron-rich molecules like iodine. rsc.orgrsc.org

The reactivity within these MOF architectures is influenced by several factors. The carboxylate groups serve as the primary coordination sites with metal centers, while the pyridinium nitrogen introduces a permanent positive charge that does not participate in coordination. This creates a robust, charged scaffold. The iodide counter-ion resides within the pores to balance the charge, but it can be exchanged with other anions, allowing for the tuning of the framework's properties. rsc.org Research on Zr-based MOFs using pyridine-containing ligands has shown exceptionally high adsorption capacities for iodine, attributed to the strong affinity of the pyridine moieties and the high porosity of the material. researchgate.net The inherent pyridine sites within the framework act as active adsorption locations for capturing volatile iodine. researchgate.net

Table 1: Properties of Representative MOFs Synthesized with Pyridine-3,5-dicarboxylic Acid

| MOF Designation | Metal Ion(s) | BET Surface Area (m²/g) | Key Structural Feature/Property | Reference |

|---|---|---|---|---|

| MOF-1 | Cu(I)/Cu(II) | 498 | Contains both [Cu₄I₄] and Cu₂(COO)₄ clusters | researchgate.net |

| MOF-2 | Cu(I)/Cu(II) | 515 | Contains [Cu₂I₂] units and Cu₂(COO)₄ clusters | researchgate.net |

| [Cd₂(PDC)₃]·n(guest) | Cd(II) | Not specified | 3D coordination polymer with a new topological type | rsc.org |

| [Co(PDC)(3hmpH)₂]·n(guest) | Co(II) | Not specified | 2D polymeric structure | rsc.org |

Supramolecular Chemistry and Self-Assembly

The structure of this compound is ideally suited for designing complex supramolecular systems. The interplay of electrostatic forces, hydrogen bonding, and π–π stacking interactions, driven by its distinct functional groups, allows for the programmed self-assembly of higher-order structures. unl.ptrsc.org

Pyridinium units are fundamental building blocks in supramolecular chemistry. scielo.br The positively charged nitrogen atom makes the aromatic ring electron-deficient, facilitating strong, non-covalent interactions with electron-rich species. The design of assemblies often relies on a combination of forces:

Electrostatic Interactions: The cationic pyridinium ring readily interacts with anionic species. In the case of this compound, the carboxylate groups can act as hydrogen bond acceptors, while the core structure can form assemblies with other anionic components or polyanionic linkers. nih.gov Theoretical calculations have confirmed that interactions between pyridinium groups and carboxylates are primarily electrostatic in nature. scielo.br

Hydrogen Bonding: The two carboxylic acid groups are powerful hydrogen bond donors and acceptors. This allows for the formation of robust, directional networks. For instance, dicarboxylic acids are known to form co-crystals with pyridine derivatives through strong O–H···N and O–H···O hydrogen bonds. mdpi.com These interactions are crucial in guiding the final architecture of the assembly. mdpi.com

π–π Stacking: The electron-deficient pyridinium ring can participate in π–π stacking interactions with electron-rich aromatic systems. This interaction is a key driving force in the formation of layered or columnar structures.

These principles have been used to construct a variety of supramolecular architectures, including molecular cages, polymers, and extended networks, by combining pyridinium-based components with complementary molecules like pillararenes or crown ethers. scielo.br

The intrinsic charge and hydrophilicity of the 3,5-Dicarboxy-1-methylpyridinium headgroup can be exploited to create amphiphilic molecules capable of self-assembling into liposomes and vesicles in aqueous media. To achieve this, the core structure must be chemically modified by attaching long hydrophobic alkyl chains, typically through ester or ether linkages to the carboxyl groups or other positions on the ring.

These synthetic pyridinium amphiphiles, possessing a polar cationic headgroup and nonpolar tails, spontaneously form bilayer structures to minimize the unfavorable interaction between the hydrophobic chains and water. nih.govnih.gov The properties of the resulting vesicles, such as their size, stability, and phase transition temperature, are highly dependent on the specific molecular structure of the amphiphile, including the length and degree of saturation of the alkyl chains and the nature of the headgroup. rug.nlresearchgate.netnih.gov Research on 1,4-dihydropyridine (B1200194) (1,4-DHP) amphiphiles containing pyridinium moieties has shown that these lipid-like compounds can form nanoaggregates without the need for surfactants. nih.gov The packing parameter, which relates to the geometry of the molecule, can be used to predict whether an amphiphile will form vesicles (packing parameter between 1/2 and 1). mdpi.com

Table 2: Representative Properties of Vesicles Formed from Cationic Pyridinium Amphiphiles

| Amphiphile Class | Helper Lipid | Particle Size (nm) | Key Finding | Reference |

|---|---|---|---|---|

| Double-tailed pyridinium | DOPE | ~150-250 | Unsaturation in the alkyl chains enhances transfection efficiency. | pnas.org |

| 1,4-DHP Amphiphiles | None | ~190-200 | Form stable, monodisperse liposomes. | nih.gov |

| Pyridinium-based | DOPE | Not specified | Lipoplexes with plasmid DNA form highly curved bilayers. | nih.gov |

| Pyridinium surfactants | Not specified | Not specified | Nontoxic properties make them suitable for gene delivery applications. | nih.gov |

Non-Linear Optical (NLO) Properties of Pyridinium-Based Chromophores

Pyridinium-based molecules, particularly those with a donor-π-acceptor (D-π-A) architecture, are a significant class of materials for second- and third-order non-linear optical (NLO) applications. ias.ac.inmdpi.com These applications include optical signal processing, frequency conversion, and optoelectronics. mdpi.commdpi.com The NLO response originates from the intramolecular charge transfer (ICT) that occurs when the molecule is subjected to a strong electric field, such as that from a laser.

In this molecular design, the 1-methylpyridinium unit serves as a potent electron acceptor (A). mdpi.com To create a strong NLO chromophore, an electron-donating group (D) is connected to the pyridinium acceptor via a π-conjugated bridge. This arrangement facilitates a significant change in dipole moment upon electronic excitation, which is a key determinant of the molecular first hyperpolarizability (β), a measure of second-order NLO activity. Stilbazolium salts, which feature a pyridinium acceptor linked to a donor through a vinyl bridge, are classic examples of this chromophore type. mdpi.com

For this compound, the core pyridinium ring is the acceptor. The carboxylic acid groups are generally electron-withdrawing and would not function as strong donors to create a traditional D-π-A system. However, the compound can be functionalized, for example, by converting one of the carboxyl groups into a link to a donor moiety, to produce a molecule with significant NLO properties. The electronic properties, and thus the NLO response, can be finely tuned by modifying the donor, the acceptor strength (e.g., by changing the substituent on the nitrogen), and the nature of the π-conjugated system. researchgate.net Theoretical investigations using Density Functional Theory (DFT) are often employed to calculate hyperpolarizability values and predict the NLO behavior of new pyridinium-based materials. ias.ac.inscispace.comresearchgate.net

Table 3: Comparison of Calculated First Hyperpolarizability (β) for Pyridinium-Based NLO Chromophores

| Compound | Calculation Method | β value (10⁻³⁰ esu) | Key Feature | Reference |

|---|---|---|---|---|

| p-Nitroaniline (PNA) | B3LYP | 7.98 | Standard reference compound | researchgate.net |

| Chitosan-pyridinium derivative (phenyl donor) | B3LYP | 19.64 | Enhanced hyperpolarizability compared to PNA | researchgate.net |

| 4-(pyren-1-yl)pyridine (L₁) | EFISH (exp.) | 14.5 | Positive NLO response, switchable by protonation | researchgate.net |

| [H-L₁]⁺ (Protonated L₁) | EFISH (exp.) | -25.0 | NLO response sign inverts upon protonation | researchgate.net |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

Future research will likely focus on the development of innovative and efficient synthetic routes to 3,5-Dicarboxy-1-methylpyridinium iodide. While the quaternization of pyridine (B92270) derivatives is a well-established reaction, optimizing this process for di-carboxylated species presents unique challenges. A potential synthetic approach could involve the direct methylation of 3,5-pyridinedicarboxylic acid using an appropriate methylating agent, such as methyl iodide. This method is analogous to the synthesis of 3-(Methoxycarbonyl)-1-methylpyridinium iodide from methyl nicotinate (B505614) and iodomethane. chemicalbook.com

Key areas for investigation in the synthesis of this compound include:

Reaction Condition Optimization: A systematic study of solvents, temperatures, and reaction times will be crucial to maximize yield and purity.

Alternative Methylating Agents: Exploring a range of methylating agents beyond methyl iodide could offer milder reaction conditions and improved efficiency.

Purification Techniques: Developing robust purification protocols to isolate the desired product in high purity is essential for its subsequent application.

A comparative table of potential synthetic routes is presented below:

| Synthetic Route | Starting Materials | Potential Advantages | Potential Challenges |

| Direct Methylation | 3,5-Pyridinedicarboxylic acid, Methyl iodide | Atom economy, potentially a one-step reaction | Solubility of starting materials, potential for side reactions |

| Esterification followed by Methylation and Hydrolysis | 3,5-Pyridinedicarboxylic acid, Methanol, Methyl iodide, Acid/Base | Improved solubility of intermediates, potentially higher yields | Multi-step process, potential for incomplete hydrolysis |

Advanced Computational Modeling for Predictive Design

Computational chemistry offers a powerful toolkit for predicting the properties and behavior of molecules, thereby guiding experimental efforts. Future research should leverage advanced computational modeling to gain deeper insights into the electronic structure, reactivity, and interaction capabilities of this compound.

Density Functional Theory (DFT) calculations can be employed to investigate various molecular properties. mdpi.com These studies can elucidate the molecular electrostatic potential (MEP) surface, identifying regions of positive and negative potential that govern intermolecular interactions. mdpi.com Such computational analyses have been successfully applied to understand the noncovalent interactions in co-crystals of pyridine derivatives with dicarboxylic acids. mdpi.com

Prospective computational studies could include:

Molecular Electrostatic Potential (MEP) Analysis: To predict sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.

Frontier Molecular Orbital (FMO) Analysis: To understand the electronic transitions and predict the reactivity of the molecule.

Quantum Theory of Atoms in Molecules (QTAIM): To characterize the nature of chemical bonds and non-covalent interactions within the crystal lattice.

Below is a table outlining the potential computational methods and their applications:

| Computational Method | Predicted Properties | Potential Applications in Research |

| Density Functional Theory (DFT) | Electronic structure, optimized geometry, vibrational frequencies | Guiding synthetic strategies, predicting spectroscopic signatures |

| Molecular Dynamics (MD) Simulations | Conformational dynamics, solvation effects, self-assembly behavior | Designing materials with specific packing motifs, understanding solution-phase behavior |

| Time-Dependent DFT (TD-DFT) | Excited state properties, absorption and emission spectra | Designing novel chromophores and spectroscopic probes |

Development of New Catalytic Transformations

The inherent features of the pyridinium (B92312) moiety suggest that this compound could be a precursor to or a participant in various catalytic transformations. Pyridinium salts have been demonstrated to play a role in photoredox catalysis and can act as organocatalysts in their own right, particularly in enantioselective reactions. rsc.orgnih.gov

Future research in this area could explore:

Organocatalysis: Investigating the potential of this compound and its derivatives as catalysts for asymmetric synthesis, leveraging the chiral environment that can be created around the pyridinium core.

Photoredox Catalysis: Exploring its use as a photosensitizer or a redox-active component in light-driven chemical transformations. The interaction between the pyridinium cation and the iodide anion could lead to interesting photochemical properties.

Cooperative Catalysis: Designing catalytic systems where the pyridinium unit acts in concert with a metal center or another organic molecule to achieve novel reactivity.

Integration into Hybrid Organic-Inorganic Materials

A significant and promising area of future research lies in the use of this compound as a building block for hybrid organic-inorganic materials, such as Metal-Organic Frameworks (MOFs) and perovskites. rsc.org The parent ligand, pyridine-3,5-dicarboxylic acid, is a well-established component in the synthesis of MOFs. rsc.orgresearchgate.net The introduction of the N-methylpyridinium cation and the iodide anion could lead to the formation of novel framework structures with unique properties.

The dicarboxylate functionality allows for coordination to metal centers, while the pyridinium cation and iodide anion can act as charge-balancing species and templating agents within the framework pores. This could lead to materials with tailored porosity, stability, and functionality. The use of pyridinium-based cations has been explored in the formation of lead halide hybrid systems, suggesting the potential for this compound in the development of novel perovskite-like materials with interesting optoelectronic properties. mdpi.com

Potential research directions include:

Synthesis of Novel MOFs: Systematically reacting this compound with a variety of metal ions to create new MOF architectures.

Exploration of Perovskite-type Structures: Investigating the formation of low-dimensional perovskites or related hybrid materials incorporating this functionalized pyridinium cation.

Functional Properties of Hybrid Materials: Characterizing the gas sorption, catalytic, and photoluminescent properties of the resulting hybrid materials.

The table below summarizes the potential roles of the constituent parts of the molecule in hybrid materials:

| Molecular Component | Potential Role in Hybrid Materials | Resulting Material Properties |

| 3,5-Dicarboxylate Groups | Coordination to metal centers | Formation of extended framework structures |

| 1-Methylpyridinium Cation | Template, charge balance, guest-framework interactions | Control over pore size and shape, potential for ion exchange |

| Iodide Anion | Charge balance, interaction with metal centers | Influence on electronic and optical properties |

Investigation of Advanced Spectroscopic Probes

The spectroscopic properties of pyridinium salts are a rich area for investigation. The interaction between the pyridinium cation and the iodide anion can give rise to charge-transfer complexes, which often exhibit distinct spectroscopic signatures. acs.org Recent studies have shown that pyridinium salts can exhibit room-temperature phosphorescence, a property that is highly desirable for applications in sensing, imaging, and optoelectronics. rsc.org

Future research could focus on:

Photophysical Characterization: A thorough investigation of the absorption, fluorescence, and phosphorescence properties of this compound in various solvents and in the solid state.

Sensing Applications: Exploring the potential of this compound as a chemosensor, where the binding of an analyte to the carboxylate groups or interaction with the pyridinium ring could lead to a measurable change in its spectroscopic properties.

Luminescent Materials: Investigating its potential as a component in the development of novel luminescent materials, including those for applications in organic light-emitting diodes (OLEDs) and bio-imaging.

A summary of potential spectroscopic investigations is provided in the table below:

| Spectroscopic Technique | Information to be Gained | Potential Applications |

| UV-Visible Absorption Spectroscopy | Electronic transitions, charge-transfer bands | Understanding the fundamental photophysics |

| Fluorescence and Phosphorescence Spectroscopy | Emission properties, excited state lifetimes | Development of sensors and luminescent materials |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular structure, intermolecular interactions | Characterization and study of host-guest chemistry |

| Infrared (IR) and Raman Spectroscopy | Vibrational modes of the functional groups | Probing coordination and hydrogen bonding interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.